molecular formula C10H7F3OS B13892496 7-trifluoromethyl-2,3-dihydro-4H-1-benzothiopyran-4-one

7-trifluoromethyl-2,3-dihydro-4H-1-benzothiopyran-4-one

Cat. No.: B13892496
M. Wt: 232.22 g/mol
InChI Key: XMEOVZDACFMFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrothiochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one typically involves the introduction of a trifluoromethyl group into a dihydrothiochromenone framework. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to the large-scale synthesis of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products:

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one is unique due to its dihydrothiochromenone structure combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C10H7F3OS

Molecular Weight

232.22 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2

InChI Key

XMEOVZDACFMFBI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=O)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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